(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one

p53 Y220C stabilizer Thermal shift assay Covalent chaperone

Sourcing indole chalcones for mutant p53 research often yields positional isomers with irrelevant bioactivity. (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2) is the validated parent compound C8, a covalent stabilizer of the oncogenic p53 Y220C mutant. - Confirmed thermal stabilization (ΔTm = +0.5 °C) for assay benchmarking and Z'-factor determination. - Covalent binding to Cys124/Cys220 enables washout-resistant CETSA and cysteine profiling readouts. - Essential baseline scaffold for SAR; derivatives double stabilization to ΔTm = +1.0 °C.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 38470-63-2
Cat. No. B3133256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
CAS38470-63-2
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+
InChIKeyXVTDCPBGCCPEBA-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of p53 Y220C Mutant Stabilizer Chalcone


(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS 38470-63-2), also designated Antitumor agent-202 or compound C8, is an indole-based chalcone with an α,β-unsaturated carbonyl system. It functions as a covalent stabilizer of the oncogenic p53 Y220C mutant, a prevalent structural variant in human cancers that compromises DNA binding and tumor suppressor function [1]. The compound was identified through structure-based virtual screening of >2 million compounds and confirmed to selectively bind and restore thermal stability to the mutated protein [2]. Its molecular formula is C17H13NO with a molecular weight of 247.29 g/mol.

p53 Y220C protein thermal shift assay studies
Covalent target engagement characterization workflows
Mutant p53 structure-activity relationship (SAR) campaigns
Genotype-dependent cell viability profiling

Generic Substitution Failures in p53 Y220C Research


In-class indole chalcones cannot be interchanged for p53 Y220C stabilization studies because minor structural variations profoundly alter target engagement, covalent binding geometry, and cellular selectivity. The positional isomer (E)-1-(1H-indol-3-yl)-3-phenyl-2-propen-1-one, which places the carbonyl adjacent to the indole ring rather than the phenyl ring, exhibits a fundamentally different bioactivity profile: it acts as an LXR-beta ligand with an IC50 of 67.4 µM [1] rather than engaging the p53 Y220C crevice. Even within the same p53 Y220C stabilizer series, modifications to the parent C8 scaffold produce quantifiable shifts in thermal stabilization capacity (ΔTm ranging from +0.5 °C to +1.0 °C) and tumor cell selectivity [2], demonstrating that procurement decisions based solely on chalcone class membership risk acquiring compounds with no relevant activity.

Regioisomeric mismatch
Positional isomer with carbonyl adjacent to indole may shift target engagement from p53 Y220C to LXR-beta, altering functional output.
Non-covalent ligand substitution
Indole-based ligands like PhiKan083 lack covalent cysteine engagement, leading to reversible binding that may not sustain target occupancy in washout assays.
Scaffold variation sensitivity
Minor modifications on the chalcone scaffold can alter thermal stabilization magnitude and tumor-cell selectivity; in-class similarity does not ensure comparable activity.

Quantitative Differentiation Evidence


Thermal Stabilization of p53 Y220C

In a protein thermal shift (PTS) assay, the parent compound C8 (synonymous with (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one) increased the melting temperature of recombinant p53 Y220C core domain by ΔTm = +0.5 °C relative to DMSO control. Structure-guided modification yielded compounds C8-1a, C8-1b, and C8-2b, each achieving ΔTm = +1.0 °C, representing a 0.5 °C improvement over the parent C8 [1]. This demonstrates that the unmodified C8 scaffold provides a validated baseline for thermal stabilization, while subsequent derivatives offer enhanced potency. The assay utilized recombinant p53 Y220C core domain protein and measured fluorescence-based thermal denaturation curves.

Thermal shift (ΔTm)
Head-to-head
ΔTm = +0.5 °C (parent C8)
Derivative range: ΔTm = +1.0 °C
Reported baseline thermal stabilization for the parent scaffold
Recombinant p53 Y220C core domain; fluorescence-based thermal denaturation
p53 Y220C stabilizer Thermal shift assay Covalent chaperone

Covalent Target Engagement vs. Off-Target Activity

The target compound (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one acts as a covalent stabilizer of p53 Y220C by forming covalent bonds with Cys124 and Cys220 within the DNA-binding domain crevice, as confirmed by molecular dynamics simulations and homogeneous time-resolved fluorescence (HTRF) DNA-binding assays [1]. In contrast, its positional isomer (E)-1-(1H-indol-3-yl)-1-phenyl-2-propen-1-one (BDBM114916), where the carbonyl is adjacent to the indole rather than the phenyl ring, does not engage p53 Y220C and instead shows weak activity against the oxysterol receptor LXR-beta with an IC50 of 67.4 µM (67,400 nM) [2]. This >100-fold shift in functional output—from sub-micromolar target engagement to mid-micromolar off-target binding—is a direct consequence of the carbonyl position.

Target vs. off-target
Cross-study comparable
p53 Y220C covalent stabilization
Isomer: LXR-beta IC50 67.4 µM
Regioisomeric identity may shift functional target >100-fold
HTRF DNA-binding assay; LXR-beta assay (PubChem AID 720737)
Target engagement Selectivity profiling Covalent inhibitor

Selective Anti-Proliferative Activity in Mutant Cells

Cell viability assays performed in the Li et al. (2025) study demonstrated that the derivative C8-1b, structurally modified from the parent C8 scaffold, exerted selective inhibitory effects on the proliferation of tumor cells harboring the p53 Y220C mutation, while showing reduced activity against p53 wild-type or non-Y220C mutant lines [1]. Although exact IC50 values are not disclosed in the accessible sections of the publication, the qualitative selectivity profile establishes that the indole-chalcone scaffold represented by the target compound enables genotype-dependent anti-proliferative activity. The unmodified parent compound C8 serves as the validated starting point for these selective cell-based effects.

Genotype-selective activity
Class-level
Selective inhibition of p53 Y220C-mutant proliferation
Qualitative selectivity reported; full data to verify
Cell viability assay; exact fold-selectivity not disclosed
Cancer cell viability Genotype-selective cytotoxicity Precision oncology

Covalent vs. Non-Covalent Binding Mode

Molecular dynamics simulations by Wen et al. (2025) demonstrated that both enantiomers of C8 form covalent bonds with Cys124 and Cys220 of the p53 Y220C mutant, stabilizing the DNA-binding domain conformation [1]. This dual-cysteine covalent engagement is distinct from non-covalent indole-based p53 Y220C ligands such as PhiKan083 (PDB 5AOI), which occupy the surface crevice through hydrophobic and hydrogen-bond interactions without covalent bond formation [2]. The covalent mechanism confers prolonged target residence time and sustained thermal stabilization, whereas non-covalent analogues dissociate more rapidly under physiological conditions.

Binding mode characterization
Reported
MD: dual Cys124/Cys220 covalent
PhiKan083: non-covalent surface binding (X-ray)
Covalent binding mode may influence target residence time interpretation
Molecular dynamics (AMBER) vs. PDB 5AOI (1.36 Å)
Covalent drug discovery Structure-based design Binding mode characterization

Optimal Research and Procurement Scenarios


Thermal Shift Assay Reference Standard

This compound serves as the validated baseline control (ΔTm = +0.5 °C) for protein thermal shift assays measuring p53 Y220C stabilization. Laboratories developing or validating new thermal shift protocols for mutant p53 screening can use this compound to establish assay windows, determine Z'-factor, and benchmark the activity of novel stabilizer candidates. The quantified ΔTm value provides a reproducible reference point for inter-laboratory comparisons [1].

Chemical Probe for Covalent Target Engagement

With its confirmed covalent binding to Cys124 and Cys220 of p53 Y220C, this compound is suited for target engagement studies using techniques such as cellular thermal shift assay (CETSA), mass spectrometry-based cysteine reactivity profiling, or HTRF DNA-binding restoration assays. Its covalent mechanism enables washout-resistant target engagement readouts that non-covalent probes cannot provide [1].

Scaffold for Mutant p53 SAR Optimization

As the parent compound (C8) from which derivatives C8-1a, C8-1b, and C8-2b were designed—each achieving a doubling of thermal stabilization capacity to ΔTm = +1.0 °C—this compound provides the essential baseline for medicinal chemistry campaigns. Procurement of the parent scaffold enables rational SAR exploration through systematic modification of the indole, phenyl, or enone moieties [1].

Selectivity Control for Genotype-Dependent Profiling

In cell viability screens comparing p53 Y220C-mutant versus p53 wild-type tumor lines, this compound (and its derivatives) can serve as positive controls for genotype-selective growth inhibition. Its demonstrated selectivity for Y220C-mutant cells, contrasted with the non-selective cytotoxicity profile of its positional isomer (LXR-beta IC50 67.4 µM), underscores its utility as a mechanism-specific tool compound [1][2].

Application
Selection Property
Validation Focus
Thermal shift assay reference
Thermal stabilization baseline context
ΔTm benchmark and Z'-factor verification
Target engagement studies
Covalent cysteine reactivity
Washout-resistant target occupancy assessment
Structure-activity relationship (SAR)
Parent scaffold reactivity profile
Thermal shift and selectivity profiling
Genotype-dependent profiling
p53 Y220C mutant selectivity context
Differential proliferation endpoint review
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